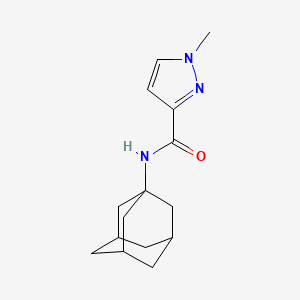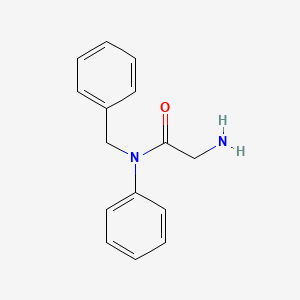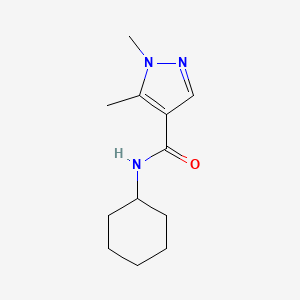
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MPPC belongs to the class of pyrazole-based compounds and has shown promising results in various studies.
作用機序
The exact mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may also act by binding to specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments is its high potency and selectivity. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have a high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one of the limitations of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo studies. Another direction is to investigate its potential use as a tool to study protein-protein interactions in more detail. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide and its potential use in the treatment of various diseases.
合成法
The synthesis of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can be performed through a simple reaction between 2-methylpyrazole-3-carboxylic acid and 4-aminopyridine. The reaction is carried out in the presence of a coupling agent and a base, resulting in the formation of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide.
科学的研究の応用
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as an anticancer agent, as it has shown to inhibit the growth of cancer cells in vitro. In biochemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a tool to study protein-protein interactions. In pharmacology, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a drug to treat various diseases.
特性
IUPAC Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-9(4-7-12-14)10(15)13-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJHGPQGUXXENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)




![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)